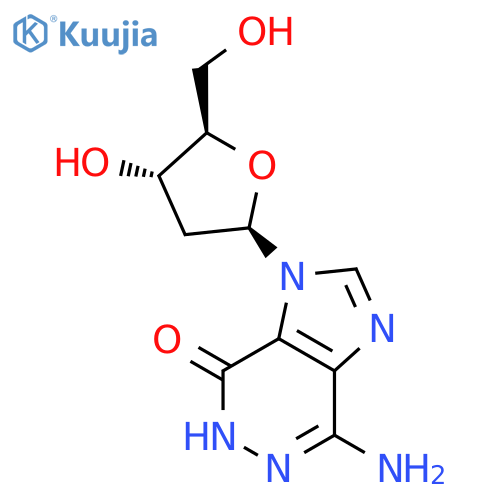Cas no 912814-75-6 (2’-Deoxypseudoisoguanosine)

2’-Deoxypseudoisoguanosine structure
商品名:2’-Deoxypseudoisoguanosine
CAS番号:912814-75-6
MF:C10H13N5O4
メガワット:267.24132
CID:1962156
2’-Deoxypseudoisoguanosine 化学的及び物理的性質
名前と識別子
-
- 2'-DEOXYPSEUDOISOGUANOSINE
- 2’-DEOXYPSEUDOISOGUANOSINE
- 2’-Deoxypseudoisoguanosine
-
2’-Deoxypseudoisoguanosine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D249870-2.5mg |
2’-Deoxypseudoisoguanosine |
912814-75-6 | 2.5mg |
$224.00 | 2023-05-18 | ||
| TRC | D249870-5mg |
2’-Deoxypseudoisoguanosine |
912814-75-6 | 5mg |
$414.00 | 2023-05-18 | ||
| TRC | D249870-1mg |
2’-Deoxypseudoisoguanosine |
912814-75-6 | 1mg |
$144.00 | 2023-05-18 |
2’-Deoxypseudoisoguanosine 関連文献
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
912814-75-6 (2’-Deoxypseudoisoguanosine) 関連製品
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
